[(E)-[(4-methoxyphenyl)methylidene]amino]urea
Overview
Description
“[(E)-[(4-methoxyphenyl)methylidene]amino]urea” is a chemical compound with the molecular formula C9H11N3O2 . It is also known as 4-Methoxybenzaldehyde semicarbazone . The molecular weight of this compound is 193.20 g/mol .
Molecular Structure Analysis
The molecular structure of “[(E)-[(4-methoxyphenyl)methylidene]amino]urea” includes a urea group (NH2-CO-NH2) where one of the hydrogens is replaced by a methoxyphenylmethylidene group . The InChI string representation of the molecule isInChI=1S/C9H11N3O2/c1-14-8-4-2-7(3-5-8)6-11-12-9(10)13/h2-6H,1H3,(H3,10,12,13)/b11-6+
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 193.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 193.085126602 g/mol . The topological polar surface area of the compound is 76.7 Ų .Scientific Research Applications
Antibacterial Activity Research
Application Summary
Semicarbazone derivatives, such as 4-Methoxybenzaldehyde semicarbazone, have been studied for their antibacterial activity . These compounds have shown promising results against various bacterial strains.
Experimental Procedures
The semicarbazone derivatives were synthesized through one-pot reactions of aldehyde or ketones, hydrazine hydrate, and phenylisocyanate in methanol . The structure of the products was confirmed by Fourier transform infrared (FT-IR), proton nuclear magnetic resonance (1H NMR), and 13C NMR spectra .
Results and Outcomes
The minimum inhibitory concentration (MIC) of antibacterial activity of the semicarbazone derivatives was screened against five bacterial strains . One of the compounds showed antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus .
Cathepsin B Inhibitor Research
Application Summary
Semicarbazone derivatives, including 4-Methoxybenzaldehyde semicarbazone, have been studied as potential inhibitors of cathepsin B . Cathepsin B is a lysosomal cysteine protease involved in various physiological and pathological processes, including cancer .
Experimental Procedures
The semicarbazone derivatives were synthesized and their structures were confirmed by Fourier transform infrared (FT-IR), proton nuclear magnetic resonance (1H NMR), and 13C NMR spectra . The inhibitory activity of these compounds against cathepsin B was then evaluated .
Results and Outcomes
Among the tested semicarbazone derivatives, chloro-substituted compounds were found to inhibit cathepsin B most effectively . The results of docking experiments also showed a decrease in energy after ligand–enzyme active site interaction, supporting the designed compounds as inhibitors to cathepsin B .
Organic Corrosion Inhibitor Research
Application Summary
Semicarbazones, including 4-Methoxybenzaldehyde semicarbazone, have been used as organic corrosion inhibitors . These compounds can protect metal surfaces from corrosion in various environments .
Experimental Procedures
The semicarbazone derivatives were prepared and their corrosion inhibitory properties were evaluated using various techniques, such as electrochemical impedance spectroscopy and potentiodynamic polarization .
Results and Outcomes
The semicarbazone derivatives exhibited good corrosion inhibition efficiency . The inhibition efficiency increased with increasing concentration of the semicarbazone derivative .
properties
IUPAC Name |
[(E)-(4-methoxyphenyl)methylideneamino]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-14-8-4-2-7(3-5-8)6-11-12-9(10)13/h2-6H,1H3,(H3,10,12,13)/b11-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMVRNVTFDFHHE-IZZDOVSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[(4-methoxyphenyl)methylidene]amino]urea | |
CAS RN |
6292-71-3 | |
Record name | NSC9930 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9930 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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